molecular formula C7H9ClN2O2 B2431534 5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid hydrochloride CAS No. 1955541-74-8

5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid hydrochloride

Cat. No. B2431534
CAS RN: 1955541-74-8
M. Wt: 188.61
InChI Key: ANIGOSGPEKJCQJ-UHFFFAOYSA-N
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Description

5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid hydrochloride is a heterocyclic compound with potential applications in scientific research. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Synthesis of Quaternary Salts and Antimicrobial Activity

  • A range of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts have been synthesized, with some compounds exhibiting antibacterial and antifungal activity. For instance, compound 6c showed a broad activity spectrum towards various bacterial strains and fungi but also had high hemolytic activity against human red blood cells and cytotoxicity against HEK-293 cells, while being characterized by low in vivo toxicity in mice (Demchenko et al., 2021).

Synthesis of Condensed Tricyclic Nitrogenous Structures

  • N-Alkyl(aryl)-3-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxamides have been utilized for synthesizing substituted 3H,4H,6H,7H,8H-pyrrolo[2,1-h]purin-4-ones, their thione analogs, and 1,2,3,6,7,8-hexahydro-4H-pyrrolo[2′,1′:2,3]imidazo[4,5-d]-[1,3,2]diazaphosphinine derivatives (Chumachenko et al., 2013).

Chemical Transformations and Reactions

Nitration and Synthesis of Nitro Derivatives

  • The study involves the selective nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles to produce 3-nitro derivatives, and the synthesis of several nitro-, amino-nitro-, and azido-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles (Kavina et al., 2018).

Synthesis of Imidazol[1,5-a]indoles and Pyrrolo[1,2-c]imidazoles

  • A novel route for synthesizing imidazol[1,5-a]indoles and pyrrolo[1,2-c]imidazoles via N-H functionalization has been developed. These compounds can serve as heterocyclic scaffolds in medicinal chemistry or as building blocks for different classes of compounds (Rao et al., 2019).

Advanced Applications and Functionalization

Synthesis of Bicyclic Hydroxamic Acids

  • Enantiomerically enriched bicyclic hydroxamic acids, specifically 1-hydroxy-dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, have been synthesized through cyclocondensation of L-α-aminohydroxamic acids with keto acids. The cis configuration between the amino acid side chain and the methyl group at C7a in these diones was confirmed by X-ray crystallographic analysis (Hoshino et al., 2013).

Activation and Functionalization of Imidazolium Salts

  • Several 6,7-dihydro[5H]pyrrolo[1,2-a]imidazoles were activated for functionalization at C-7 by conversion to quaternary imidazolium salts, allowing reactions with aldehydes and alkyl halides. This method provided a way to modify the functional groups attached to the imidazole ring structure (Gallagher & Adams, 1989).

properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c10-7(11)5-4-8-6-2-1-3-9(5)6;/h4H,1-3H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIGOSGPEKJCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid hydrochloride

CAS RN

1955541-74-8
Record name 5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid hydrochloride
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